Proglumide sodium salt
CAS No.: 99247-33-3
Cat. No.: VC0004362
Molecular Formula: C18H25N2NaO4
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99247-33-3 |
---|---|
Molecular Formula | C18H25N2NaO4 |
Molecular Weight | 356.4 g/mol |
IUPAC Name | sodium;4-benzamido-5-(dipropylamino)-5-oxopentanoate |
Standard InChI | InChI=1S/C18H26N2O4.Na/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22);/q;+1/p-1 |
Standard InChI Key | UFMWGCINVOIJSO-UHFFFAOYSA-M |
Isomeric SMILES | CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.[Na+] |
SMILES | CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.[Na+] |
Canonical SMILES | CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Proglumide sodium salt, systematically named sodium 4-benzamido-5-(dipropylamino)-5-oxopentanoate, features a glutaramic acid backbone substituted with benzoyl and dipropyl groups. Its IUPAC name reflects this structure: sodium;4-benzamido-5-(dipropylamino)-5-oxopentanoate . The compound’s molecular weight of 356.4 g/mol and purity ≥98% make it suitable for precise laboratory applications.
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
CAS Number | 99247-33-3 | |
Solubility | 100 mM in water | |
Storage Conditions | Desiccate at room temperature | |
Melting Point | Not reported | - |
The sodium salt form enhances aqueous solubility compared to the free acid, facilitating in vivo administration . X-ray crystallography data remains unavailable, but nuclear magnetic resonance (NMR) studies confirm the dipropylamino and benzamido moieties critical for CCK receptor binding .
Biological Activity and Mechanism of Action
CCK Receptor Antagonism
Proglumide sodium salt non-selectively inhibits CCK-A and CCK-B receptors with IC₅₀ values of 1.4 μM and 3.6 μM, respectively . This dual antagonism:
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Blocks CCK-8-induced amylase secretion in mouse pancreatic acini (82% inhibition at 10 μM)
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Antagonizes gastrin-mediated proliferation in HT29 colon carcinoma cells (EC₅₀ = 50 μM)
The dipropylamino group facilitates membrane penetration, while the benzamido moiety interacts with receptor hydrophobic pockets .
Oncological Applications
A 2023 study demonstrated proglumide’s synergy with anti-PD-1 antibodies in hepatocellular carcinoma, increasing CD8+ T cell infiltration by 40% and reducing tumor volume by 58% compared to monotherapy . Mechanistically, CCK receptor blockade:
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Downregulates STAT3 phosphorylation
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Decreases regulatory T cell recruitment
Pharmacological Applications
Gastrointestinal Research
In Dicentrarchus labrax (European sea bass), 10 mg/kg proglumide altered macronutrient selection, reducing lipid intake by 22% while increasing protein consumption by 18% . This suggests evolutionary conservation of CCK’s role in satiety signaling.
Neuropharmacology
Despite preclinical evidence of opioid potentiation, a double-blind postoperative trial (n=80) found no significant difference in morphine consumption (24.6–28.0 μg/kg/hr) or pain scores when co-administered with 50 mg proglumide . Potential explanations include:
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Species-specific differences in CCK-opioid interactions
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Insufficient blood-brain barrier penetration at tested doses
Clinical and Preclinical Research Findings
Table 2: Key Studies on Proglumide Sodium Salt
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